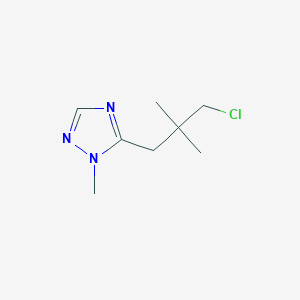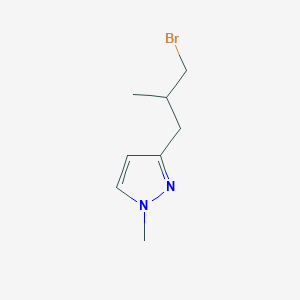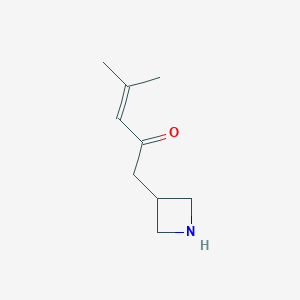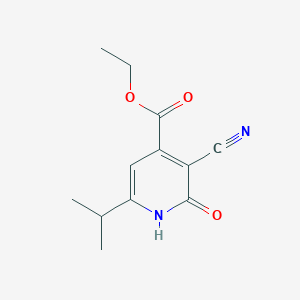
Ethyl3-cyano-2-hydroxy-6-isopropylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate: is a chemical compound with the molecular formula C₁₂H₁₄N₂O₃ It is a derivative of isonicotinic acid and features a cyano group, a hydroxy group, and an isopropyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of 3-cyano-2-hydroxyisonicotinic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods: Industrial production of Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-cyano-2-oxo-6-isopropylisonicotinic acid.
Reduction: Ethyl 3-amino-2-hydroxy-6-isopropylisonicotinate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make the compound useful in the study of enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Ethyl 3-cyano-2-hydroxy-6-phenylisonicotinate: Similar structure but with a phenyl group instead of an isopropyl group.
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Ethyl 3-cyano-2-hydroxy-6-isopropylisonicotinate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the steric and electronic effects of the isopropyl group are beneficial.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 3-cyano-2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-10(7(2)3)14-11(15)9(8)6-13/h5,7H,4H2,1-3H3,(H,14,15) |
Clave InChI |
DTWDGPFZIDVXQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)NC(=C1)C(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


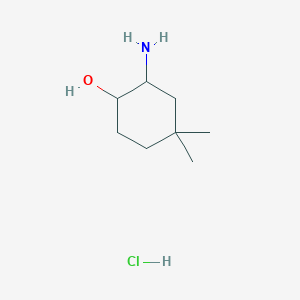
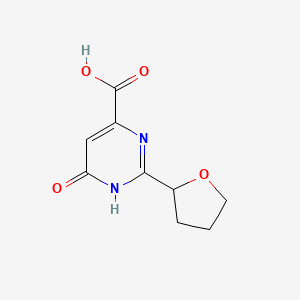
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)


